molecular formula C19H16O5 B590333 (R)-4'-Hydroxywarfarin CAS No. 63740-78-3

(R)-4'-Hydroxywarfarin

Número de catálogo: B590333
Número CAS: 63740-78-3
Peso molecular: 324.332
Clave InChI: RRZWAMPDGRWRPF-OAHLLOKOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

®-4’-Hydroxywarfarin is a chiral derivative of warfarin, a well-known anticoagulant. This compound is characterized by the presence of a hydroxyl group at the 4’ position of the aromatic ring. Warfarin itself is a racemic mixture, but the ®-enantiomer is less potent compared to its (S)-counterpart in terms of anticoagulant activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4’-Hydroxywarfarin typically involves the hydroxylation of warfarin. One common method is the catalytic asymmetric hydrogenation of a precursor compound, followed by selective hydroxylation at the 4’ position. The reaction conditions often include the use of chiral catalysts to ensure the production of the ®-enantiomer .

Industrial Production Methods

Industrial production of ®-4’-Hydroxywarfarin may involve large-scale catalytic processes, utilizing high-pressure hydrogenation reactors and advanced purification techniques to isolate the desired enantiomer. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

®-4’-Hydroxywarfarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-4’-Hydroxywarfarin can yield ®-4’-Ketowarfarin, while reduction can produce ®-Warfarin .

Aplicaciones Científicas De Investigación

®-4’-Hydroxywarfarin has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of ®-4’-Hydroxywarfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the activation of clotting factors. By inhibiting this enzyme, ®-4’-Hydroxywarfarin reduces the synthesis of active clotting factors, thereby exerting its anticoagulant effect. The molecular targets include the vitamin K epoxide reductase complex, and the pathways involved are related to the vitamin K cycle .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

®-4’-Hydroxywarfarin is unique due to its specific chiral configuration, which influences its pharmacological activity and metabolic pathways. Compared to its (S)-enantiomer, it has a lower anticoagulant potency but is still valuable in research for understanding enantioselective drug interactions and metabolism .

Actividad Biológica

(R)-4'-Hydroxywarfarin is an important metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing therapeutic strategies and predicting patient responses to warfarin therapy. This article presents a detailed analysis of the biological activity of this compound, including its metabolic pathways, pharmacological effects, and implications in clinical settings.

Metabolism of this compound

The metabolism of warfarin is primarily mediated by cytochrome P450 enzymes, particularly CYP2C19 and CYP1A2. Studies have shown that both R- and S-warfarin are metabolized into several hydroxywarfarins, including this compound, through various pathways.

Key Findings on Metabolic Pathways

  • Enzymatic Activity : CYP2C19 has been identified as a significant enzyme in the metabolism of R-warfarin. It produces several hydroxy metabolites, with this compound being one of the minor products. The maximal turnover rate (Vmax) for the formation of this compound is lower compared to other metabolites such as R-7-hydroxywarfarin .
  • Kinetic Parameters : The kinetic parameters for the formation of this compound indicate a higher Michaelis-Menten constant (Km) compared to other hydroxy metabolites, suggesting lower metabolic efficiency for this pathway .
MetaboliteVmax (nmol/min/mg protein)Km (µM)Vmax/Km Ratio
R-7-HydroxywarfarinHighestLowestHighest
R-6-HydroxywarfarinModerateModerateModerate
R-8-HydroxywarfarinModerateHighModerate
This compound Lower Higher Lowest

Pharmacological Effects

This compound exhibits anticoagulant activity, contributing to the overall effects of warfarin. Its biological activity can be influenced by various factors, including genetic polymorphisms in metabolic enzymes and drug interactions.

Clinical Implications

  • Genetic Variability : Variations in the CYP2C19 gene can lead to differences in the metabolism of warfarin and its metabolites, including this compound. Patients with certain polymorphisms may require dose adjustments to achieve therapeutic anticoagulation without increasing the risk of bleeding .
  • Drug Interactions : Co-administration with other medications that affect CYP2C19 activity can alter the levels of this compound, necessitating careful monitoring and potential dose adjustments in clinical practice .

Case Studies

  • Patient Response Variability : A study involving patients on warfarin therapy revealed that those with reduced CYP2C19 activity had significantly higher levels of this compound and increased sensitivity to warfarin. This highlights the importance of genetic testing in personalizing anticoagulant therapy .
  • Impact of Drug Interactions : In a clinical trial assessing the effects of quinidine on warfarin metabolism, it was found that quinidine significantly increased the formation of this compound. This interaction underscores the necessity for healthcare providers to be aware of potential drug interactions when prescribing warfarin .

Propiedades

IUPAC Name

4-hydroxy-3-[(1R)-1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZWAMPDGRWRPF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C[C@H](C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-78-3
Record name 4'-Hydroxywarfarin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-HYDROXYWARFARIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGX5AM6WEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.